molecular formula C11H15NO3S B2451287 N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide CAS No. 1858710-53-8

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide

Cat. No.: B2451287
CAS No.: 1858710-53-8
M. Wt: 241.31
InChI Key: GTIPFORGBOSOBY-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide is a synthetic thiophene-based compound intended for research and development purposes. Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are known to exhibit a wide spectrum of biological activities, serving as key scaffolds in the search for novel therapeutic agents . The specific (3-hydroxyoxolan-3-yl)methyl substituent on the carboxamide nitrogen may influence the compound's physicochemical properties and interaction with biological targets. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to investigate this compound's potential applications and mechanism of action further.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-8-4-9(16-5-8)10(13)12-6-11(14)2-3-15-7-11/h4-5,14H,2-3,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIPFORGBOSOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Research:
    N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide has been investigated for its antiviral properties, particularly against hepatitis delta virus. The compound's structure allows it to inhibit viral replication pathways by targeting viral enzymes critical for the virus's life cycle.
  • Anticancer Activity:
    Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives have shown growth inhibition in various cancer cell lines, suggesting potential applications in cancer therapeutics .
  • Enzyme Inhibition:
    The compound may act as an inhibitor of enzymes involved in metabolic pathways relevant to disease progression. This includes potential interactions with enzymes that play roles in neurodegenerative diseases, which could lead to new therapeutic strategies .

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity: Similar compounds have demonstrated effectiveness against common pathogens, suggesting that this compound could also exhibit antimicrobial properties.
PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL
  • Cytotoxicity Studies: Investigations into the cytotoxic effects of the compound have shown promising results against human cancer cell lines, indicating selective cytotoxicity while sparing normal cells.

Case Study 1: Immune Modulation

A study focused on the immune-modulating effects of the compound using mouse splenocytes revealed that at a concentration of 100 nM, the compound enhanced immune cell activity significantly. It was observed that the compound could rescue mouse immune cells to 92% viability at this concentration.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective potential of the compound. Results indicated a reduction in oxidative stress markers in neuronal cells exposed to toxic agents, suggesting possible therapeutic roles in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide is unique due to the combination of its tetrahydrofuran and thiophene rings, along with the presence of both hydroxyl and carboxamide functional groups.

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C10_{10}H13_{13}NO3_3S
  • Molecular Weight : 227.28 g/mol
  • CAS Number : 1933482-07-5

The presence of both the hydroxyoxolan ring and the methylthiophene group contributes to its unique chemical properties, which are essential for its biological activities .

The biological activity of this compound is primarily mediated through interactions with specific molecular targets such as enzymes or receptors. The hydroxyoxolan moiety may enhance binding affinity, while the thiophene ring could influence the compound's reactivity. Key proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for various metabolic pathways, potentially affecting viral replication or cellular signaling.
  • Receptor Modulation : It may modulate receptor activity, influencing physiological responses in target cells .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activities. Specifically, it has been noted for potential efficacy against viral infections, including hepatitis delta virus. The mechanism involves disrupting nucleic acid synthesis or interfering with protein synthesis in viral pathogens .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Its ability to inhibit bacterial growth could be linked to its interaction with bacterial enzymes or cell wall synthesis pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly inhibit the growth of certain viral strains at specific concentrations. For instance, a study found that concentrations as low as 10 µM resulted in notable antiviral effects against selected viruses, highlighting its potential as a therapeutic agent .

Comparative Analysis Table

Biological ActivityConcentration (µM)Effectiveness
Antiviral Activity10Significant inhibition observed
Antimicrobial Activity50Moderate inhibition observed

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[(3-hydroxyoxolan-3-yl)methyl]-4-methylthiophene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The compound’s synthesis typically involves coupling a thiophene-2-carboxylic acid derivative with a hydroxylated oxolane-containing amine. Key steps include:

  • Coupling Agents : Use carbodiimide-based reagents (e.g., DCC or EDC) with DMAP as a catalyst to activate the carboxylic acid .
  • Solvent Optimization : Dichloromethane or DMF under anhydrous conditions at 0–25°C improves reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Critical Parameters : Monitor reaction progress via TLC or LC-MS to avoid over-activation of intermediates, which can lead to side products.

Q. How can the molecular structure of this compound be rigorously characterized?

  • Analytical Workflow :

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene C-4 methyl group at δ ~2.5 ppm; oxolane hydroxy proton at δ ~4.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out impurities .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry at the oxolane hydroxy group .

Advanced Research Questions

Q. What experimental approaches can resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across cell lines)?

  • Methodological Answer :

  • Assay Standardization : Use synchronized cell lines (e.g., M-HeLa, PC3) with matched passage numbers to reduce variability .
  • Dose-Response Validation : Perform triplicate experiments with positive controls (e.g., Sorafenib) and normalize data to cell viability markers (e.g., ATP levels via luminescence) .
  • Mechanistic Follow-Up : Employ siRNA knockdown or competitive binding assays to confirm target specificity if activity varies .
    • Case Study : Inconsistent cytotoxicity against PC3 cells may arise from differential expression of metabolic enzymes (e.g., CYP450 isoforms); test with enzyme inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., tankyrase enzymes)?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on hydrogen bonds between the carboxamide group and tankyrase’s catalytic domain (e.g., Gly1182, Ser1221) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex, particularly at the oxolane hydroxy moiety .
  • SAR Analysis : Compare with analogs (e.g., N-(furan-2-ylmethyl) derivatives) to identify critical substituents for potency .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Approaches :

  • Solvent Screening : Test mixed solvents (e.g., DMSO/water, acetone/hexane) to induce slow crystallization .
  • Temperature Gradients : Use a thermal cycler to gradually lower temperature from 40°C to 4°C over 72 hours .
  • Additives : Introduce small-molecule "crystal helpers" (e.g., n-octanol) to stabilize lattice formation .

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